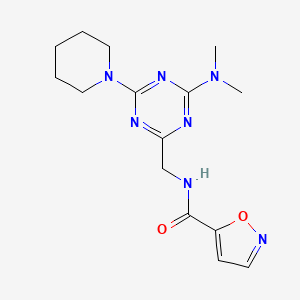

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide

説明

The compound N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide features a 1,3,5-triazine core substituted with dimethylamino and piperidin-1-yl groups at positions 4 and 6, respectively. A methyl-isoxazole-5-carboxamide moiety is attached via a methylene bridge to the triazine ring.

特性

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N7O2/c1-21(2)14-18-12(10-16-13(23)11-6-7-17-24-11)19-15(20-14)22-8-4-3-5-9-22/h6-7H,3-5,8-10H2,1-2H3,(H,16,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYIGLAPGSQBHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a unique combination of functional groups that contribute to its biological activity:

- Triazine moiety : Known for its role in enzyme inhibition.

- Dimethylamino group : Enhances solubility and interaction with biological targets.

- Piperidine ring : Provides structural rigidity and potential for receptor binding.

- Isoxazole carboxamide : Imparts additional reactivity and biological relevance.

Preliminary studies indicate that N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide acts primarily as an inhibitor of Poly ADP-ribose polymerase 1 (PARP1), a key enzyme involved in DNA repair mechanisms. The compound demonstrates low micromolar IC50 values, suggesting significant potency against cancer cells that rely on PARP1 for survival under genotoxic stress .

Biological Activity Overview

The following table summarizes the biological activity and related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide | Contains triazine and isoxazole | Inhibits PARP1 (IC50 < 5 μM) |

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

The combination of triazine and isoxazole structures enhances binding capabilities compared to simpler analogs .

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines, including breast and colorectal cancers. For example, a study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .

Synergistic Effects with Other Agents

Research has also explored the synergistic effects of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide when combined with established chemotherapeutics like doxorubicin. The findings suggest that co-treatment enhances cytotoxicity compared to monotherapy, indicating a potential strategy for overcoming drug resistance in cancer treatment .

類似化合物との比較

Structural Analog Analysis

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Findings

a) Heterocyclic Amine Substituents

- Piperidin-1-yl vs. Pyrrolidin-1-yl : The target compound’s piperidine ring (6-membered) may enhance solubility and target binding compared to the pyrrolidine analog (5-membered) due to increased flexibility and basicity .

- Morpholine vs.

b) Functional Group Variations

- Isoxazole Carboxamide vs. Thiophene Isoxazole : The thiophene group in may confer greater lipophilicity, whereas the target compound’s isoxazole-5-carboxamide could enhance hydrogen-bonding interactions with biological targets .

- Carboxamide vs. Urea/Sulfonylurea : Urea and sulfonylurea groups () are associated with enzyme inhibition (e.g., acetolactate synthase in herbicides), while carboxamides are common in kinase inhibitors, suggesting divergent applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。